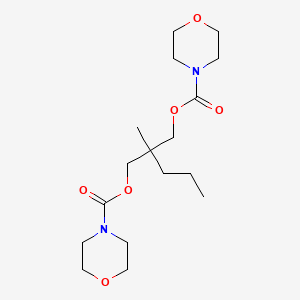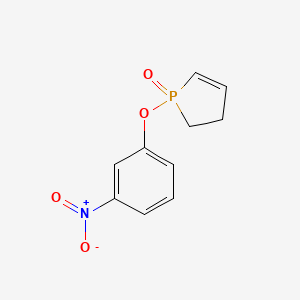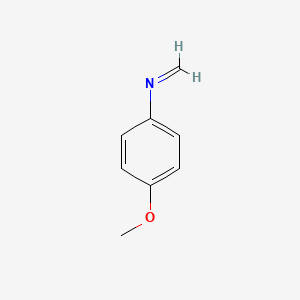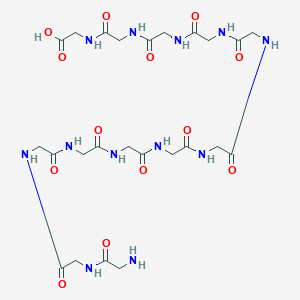
1,6-Dibromohexa-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromohexa-1,5-diyne is a chemical compound with the molecular formula C6H6Br2. It is characterized by the presence of two bromine atoms attached to a hexadiyne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dibromohexa-1,5-diyne can be synthesized through several methods. One common approach involves the bromination of hexa-1,5-diyne using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromohexa-1,5-diyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form hexadiyne derivatives.
Oxidation Reactions: Oxidation can lead to the formation of bromoalkynes and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSR) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.
Major Products
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of hexadiyne.
Oxidation: Formation of bromoalkynes and other oxidized derivatives.
Applications De Recherche Scientifique
1,6-Dibromohexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-dibromohexa-1,5-diyne involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromohexane: Similar in structure but lacks the triple bonds present in 1,6-dibromohexa-1,5-diyne.
1,5-Dibromopentane: Shorter carbon chain and lacks the triple bonds.
1,4-Dibromobutane: Even shorter carbon chain and lacks the triple bonds.
Uniqueness
This compound is unique due to the presence of two triple bonds, which confer distinct reactivity and properties compared to its saturated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
27376-24-5 |
|---|---|
Formule moléculaire |
C6H4Br2 |
Poids moléculaire |
235.90 g/mol |
Nom IUPAC |
1,6-dibromohexa-1,5-diyne |
InChI |
InChI=1S/C6H4Br2/c7-5-3-1-2-4-6-8/h1-2H2 |
Clé InChI |
WQDPSTYGLZXWAX-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CBr)C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
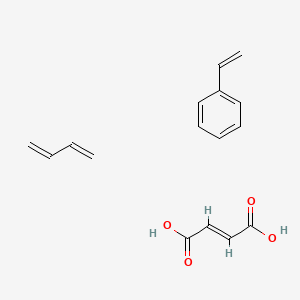
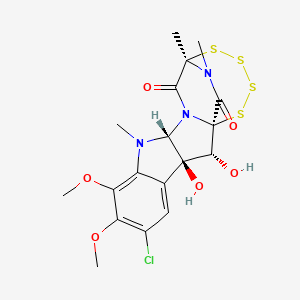

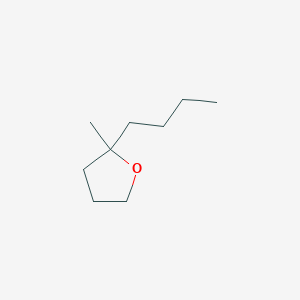
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
